Iclaprim

描述

ICLAPRIM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

has antiviral activity

属性

IUPAC Name |

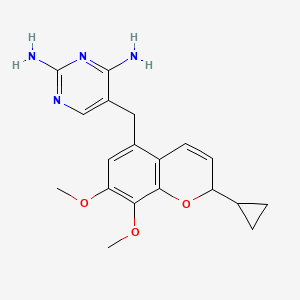

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJPWWYTGBZDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870191 | |

| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192314-93-5 | |

| Record name | Iclaprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192314-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iclaprim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iclaprim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICLAPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iclaprim's Mechanism of Action on the Bacterial Folate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclaprim is a novel diaminopyrimidine antibiotic that exhibits potent, rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action lies in the targeted inhibition of the bacterial folate pathway, a critical metabolic route for the synthesis of essential nucleic acid precursors and amino acids. This technical guide provides an in-depth exploration of this compound's interaction with this pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental processes.

This compound is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme that is not targeted by most other classes of antibiotics.[3] This distinct mechanism provides an alternative therapeutic option, particularly in the context of rising resistance to conventional agents. Developed as an optimized analog of trimethoprim, this compound was designed using X-ray crystallography to achieve higher potency and to overcome existing trimethoprim resistance mechanisms.[1][4]

The Bacterial Folate Pathway and this compound's Point of Intervention

Bacteria synthesize folate de novo, a pathway absent in humans who obtain folate from their diet. This metabolic difference makes the folate synthesis pathway an attractive target for selective antibacterial therapy. The pathway culminates in the production of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidine, and certain amino acids.

The key steps in the latter part of the bacterial folate pathway are:

-

Dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteroate pyrophosphate to form dihydropteroate.

-

Dihydrofolate synthase (DHFS) then adds glutamate to dihydropteroate to produce dihydrofolate (DHF).

-

Dihydrofolate reductase (DHFR) , the target of this compound, catalyzes the reduction of DHF to THF, utilizing NADPH as a cofactor.[5]

By inhibiting DHFR, this compound effectively blocks the production of THF, leading to a depletion of essential building blocks for DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[6]

Quantitative Analysis of this compound's Potency and Selectivity

This compound's efficacy is underscored by its potent inhibition of bacterial DHFR and its high selectivity for the bacterial enzyme over its human counterpart. This selectivity is crucial for minimizing off-target effects and ensuring patient safety.

Enzyme Inhibition Kinetics

The inhibitory activity of this compound against Staphylococcus aureus DHFR, including trimethoprim-resistant strains, has been quantified through the determination of IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) values.

| Enzyme | Inhibitor | IC50 (nM) | Ki (nM) |

| S. aureus DHFR (Wild-Type) | This compound | 5.0 | 1.7 |

| Trimethoprim | 100 | 34 | |

| S. aureus DHFR (F98Y Mutant) | This compound | 8.0 | 2.0 |

| Trimethoprim | 1670 | 567 | |

| S. aureus DHFR (DfrG) | This compound | - | 1350 |

| Trimethoprim | - | 31000 | |

| S. aureus DHFR (DfrA) | This compound | - | 90 |

| Trimethoprim | - | 820 | |

| S. aureus DHFR (DfrK) | This compound | - | 221 |

| Trimethoprim | - | 4260 | |

| Human DHFR | This compound | >100,000 | - |

Data compiled from Oefner et al. (2009) and Reeve et al. (2018).[1][7]

The data clearly demonstrates that this compound is significantly more potent than trimethoprim against both wild-type and, notably, the F98Y mutant S. aureus DHFR, a common mechanism of trimethoprim resistance.[1] this compound also retains substantial activity against other trimethoprim-resistant DHFR isoforms (DfrA, DfrG, DfrK).[7] Crucially, this compound shows minimal inhibition of human DHFR, with an IC50 value over five orders of magnitude higher than that for the bacterial enzyme, highlighting its high selectivity.[8]

Antibacterial Activity

The in vitro antibacterial potency of this compound has been evaluated against a wide range of Gram-positive clinical isolates. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) is a key metric of antibacterial efficacy.

| Organism | Number of Isolates | This compound MIC90 (µg/mL) |

| Staphylococcus aureus (all) | 2983 | 0.12 |

| - Methicillin-susceptible (MSSA) | 1489 | 0.06 |

| - Methicillin-resistant (MRSA) | 1494 | 0.12 |

| Streptococcus pyogenes | 504 | 0.25 |

| Streptococcus agalactiae | 473 | 0.25 |

| Streptococcus pneumoniae | - | 2 |

| Haemophilus influenzae | - | 0.12 |

| Moraxella catarrhalis | - | 0.12 |

Data compiled from Hawser et al. (2009) and an updated review by Huang et al. (2018).[4][9]

These data confirm this compound's potent activity against key Gram-positive pathogens, including MRSA.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate this compound's mechanism of action.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified DHFR enzyme (wild-type or mutant)

-

This compound and comparator inhibitors (e.g., trimethoprim)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, 50 µM DHF, and 100 µM NADPH in a 1 mL cuvette.

-

Add varying concentrations of the inhibitor (this compound or trimethoprim) to the reaction mixture.

-

Initiate the reaction by adding the appropriate amount of DHFR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at room temperature.

-

The rate of NADPH oxidation is proportional to DHFR activity.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Inhibition constants (Ki) are calculated from Dixon plots by plotting the reciprocal of the reaction velocity (1/v) against the inhibitor concentration at different substrate concentrations.[10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth. The protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

-

Bacterial isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound and comparator antibiotics

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Macromolecular Synthesis Assay

This assay determines the effect of an antimicrobial agent on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall) by measuring the incorporation of radiolabeled precursors.

Materials:

-

Bacterial culture

-

Radiolabeled precursors:

-

DNA synthesis: [3H]thymidine

-

RNA synthesis: [3H]uridine

-

Protein synthesis: [3H]leucine or [3H]tryptophan

-

Cell wall synthesis: [3H]N-acetylglucosamine

-

-

This compound and control antibiotics with known mechanisms of action

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Aliquot the culture into tubes and add the test compound (this compound) or control antibiotics at a concentration that inhibits growth.

-

Add the specific radiolabeled precursor to each tube.

-

Incubate the tubes at 37°C and take samples at various time points.

-

Stop the incorporation of the radiolabel by adding ice-cold TCA to precipitate the macromolecules.

-

Collect the precipitated material on a filter membrane.

-

Wash the filter to remove unincorporated radiolabeled precursors.

-

Measure the radioactivity of the precipitated material using a scintillation counter.

-

A significant reduction in the incorporation of a specific precursor in the presence of the test compound indicates inhibition of that particular macromolecular synthesis pathway.[12][13]

Structural Basis of this compound's Enhanced Potency

X-ray crystallography studies of this compound in complex with S. aureus DHFR have provided a detailed understanding of its binding mode and the reasons for its increased affinity compared to trimethoprim.[1][14] These studies reveal that this compound binds to the active site of DHFR in a manner similar to trimethoprim. However, the unique chemical structure of this compound allows for additional hydrophobic interactions within the substrate-binding pocket of the enzyme.[1] These enhanced interactions are responsible for this compound's increased affinity and its ability to inhibit trimethoprim-resistant DHFR enzymes, where mutations might otherwise weaken the binding of trimethoprim.[1]

Conclusion

This compound's mechanism of action is a well-defined and potent inhibition of the bacterial folate pathway at the level of dihydrofolate reductase. Its high affinity for bacterial DHFR, including trimethoprim-resistant variants, and its excellent selectivity over the human enzyme, make it a promising therapeutic agent. The quantitative data on its enzyme inhibition and antibacterial activity, coupled with a thorough understanding of its molecular interactions, provide a strong foundation for its clinical development and application in treating serious Gram-positive infections. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of antimicrobial drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 3. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Updated Review of this compound: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. In Vitro Bactericidal Activity of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]

- 13. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased hydrophobic interactions of this compound with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Iclaprim: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iclaprim is a potent, late-stage antibiotic candidate belonging to the diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors. This document provides an in-depth technical overview of this compound's molecular structure, chemical properties, mechanism of action, and in vitro activity. Detailed experimental protocols for key microbiological assays are provided, along with a comprehensive summary of its antibacterial spectrum and pharmacokinetic profile. This guide is intended to serve as a core resource for researchers and drug development professionals engaged in the study and potential application of this compound.

Molecular Structure and Chemical Properties

This compound, a synthetic derivative of trimethoprim, possesses a unique molecular architecture that confers its potent and selective antibacterial activity.[1] It is a racemic mixture, with both enantiomers demonstrating comparable antimicrobial efficacy.[1]

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₂₂N₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 354.4 g/mol | --INVALID-LINK-- |

| SMILES | COC1=C(OC)C2=C(C=C(C(C3CC3)O2)C=C1)CC4=CN=C(N)N=C4N | --INVALID-LINK-- |

| Physical State | Solid | N/A |

| Stereochemistry | Racemic | [1] |

Mechanism of Action: Selective Inhibition of Bacterial Dihydrofolate Reductase

This compound exerts its bactericidal effect by selectively targeting and inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[1][2] This pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] By blocking this pathway, this compound effectively halts bacterial growth and replication.[2]

The selectivity of this compound for bacterial DHFR over its human counterpart is a key feature, minimizing off-target effects and enhancing its safety profile.[2] This selectivity is attributed to structural differences between the bacterial and mammalian enzymes, allowing for a much higher binding affinity of this compound to the bacterial target.[2]

Figure 1: Mechanism of action of this compound in the bacterial folate synthesis pathway.

Table 2: Comparative Inhibition of Bacterial vs. Human Dihydrofolate Reductase by this compound

| Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| S. aureus DHFR (Wild-type) | 0.0022 ± 0.0003 | 0.0003 ± 0.00005 | [4] |

| S. aureus DHFR (F98Y mutant) | 0.027 ± 0.004 | 0.006 ± 0.0008 | [4] |

| Human DHFR | >100 | Not reported | [5] |

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including strains resistant to other classes of antibiotics.

Table 3: In Vitro Activity of this compound against Staphylococcus aureus

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) (1,513) | 0.06 | 0.12 | [6] |

| Methicillin-Resistant S. aureus (MRSA) | 0.06 | 0.5 | [7] |

| MRSA, Linezolid-Nonsusceptible (26) | 0.25 | >8 | [8] |

| MRSA, Vancomycin-Intermediate (28) | 0.25 | >8 | [8] |

Table 4: In Vitro Activity of this compound against Streptococcus pneumoniae

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| S. pneumoniae (785) | ≤0.03 | 1 | [9] |

| Trimethoprim-Sulfamethoxazole-Susceptible S. pneumoniae (670) | ≤0.03 | 0.06 | [9] |

| Trimethoprim-Sulfamethoxazole-Resistant S. pneumoniae (115) | 2 | ≥8 | [9] |

Human Pharmacokinetics

Table 5: Pharmacokinetic Parameters of this compound in Humans (0.8 mg/kg every 12 hours)

| Parameter | Value | Reference |

| Cₘₐₓ (ng/mL) | 730 ± 210 | [2] |

| AUC₀₋₁₂ (ng·h/mL) | 2080 ± 540 | [2] |

| t₁/₂ (h) | 3.5 ± 0.8 | [2] |

| Vd (L) | 230 ± 70 | [2] |

| CL (L/h) | 27.2 ± 7.9 | [2] |

| Protein Binding | ~93% | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Experimental workflow for MIC determination.

Methodology:

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Methodology:

-

Bacterial Culture Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Exposure to this compound: this compound is added to the bacterial suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control with no antibiotic is included.

-

Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each suspension. The samples are serially diluted in saline and plated onto appropriate agar plates.

-

Incubation and Colony Counting: The agar plates are incubated at 35-37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

-

Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

This compound is a promising diaminopyrimidine antibiotic with a well-defined mechanism of action and potent in vitro activity against clinically important Gram-positive pathogens, including resistant strains. Its high selectivity for bacterial DHFR contributes to a favorable safety profile. The data and protocols presented in this guide provide a solid foundation for further research and development of this important antimicrobial agent.

References

- 1. An Updated Review of this compound: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of this compound against Respiratory and Bacteremic Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Iclaprim: A Technical Guide to a Potent Bacterial Dihydrofolate Reductase Inhibitor

Abstract

Iclaprim is a potent, selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2][3] As a diaminopyrimidine antibiotic, it was specifically designed using crystallographic data to exhibit a high affinity for bacterial DHFR, including isoforms that confer resistance to trimethoprim, a related DHFR inhibitor.[1][4][5] this compound demonstrates rapid bactericidal activity, particularly against a wide spectrum of Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and various Streptococcus species.[1][4][6][7] This guide provides a detailed overview of its mechanism of action, quantitative in vitro efficacy, key experimental protocols for its evaluation, and visual representations of its biochemical pathway and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

The Bacterial Folate Synthesis Pathway

Unlike humans, who acquire folate from their diet, most bacteria must synthesize it de novo.[8][9] This biosynthetic pathway is critical for bacterial survival as it produces tetrahydrofolate (THF) and its derivatives.[5] THF cofactors are essential for one-carbon transfer reactions, which are vital for the synthesis of key cellular building blocks, including purine nucleotides, thymidylate, and certain amino acids like methionine.[5][8][10] The pathway begins with guanosine triphosphate (GTP) and proceeds through several enzymatic steps to produce dihydrofolate (DHF).[9][10][11] The final, critical step is the reduction of DHF to THF, catalyzed by the enzyme dihydrofolate reductase (DHFR).[5][12] Because this pathway is essential for bacteria and absent in humans, its enzymes are excellent targets for antimicrobial agents.[8][9]

Selective Inhibition of Dihydrofolate Reductase

This compound exerts its antibacterial effect by targeting and potently inhibiting bacterial DHFR.[1][3] By blocking this enzyme, this compound prevents the conversion of DHF to THF, thereby depleting the intracellular pool of active folate cofactors.[5] This cessation of essential building block synthesis halts DNA replication and cell division, ultimately leading to bacterial cell death.[5]

This compound is a structural analogue of the DHFR substrate and binds to the enzyme's active site.[5] Its design was optimized using X-ray crystallography to form additional hydrophobic interactions within the substrate-binding pocket of bacterial DHFR.[1][4] These enhanced interactions are responsible for its increased affinity and potency, which is 8- to 32-fold greater than that of trimethoprim against Gram-positive isolates.[4] Crucially, this design allows this compound to effectively inhibit trimethoprim-resistant DHFR enzymes, such as the common F98Y mutant in S. aureus, overcoming a key mechanism of clinical resistance.[1][4] Furthermore, this compound exhibits high selectivity, inhibiting bacterial DHFR at submicromolar concentrations while showing no significant inhibition of the human enzyme, a critical feature for its safety profile.[13]

Visualization of Folate Pathway Inhibition

Caption: Bacterial folate synthesis pathway and the point of inhibition by this compound.

In Vitro Activity and Efficacy

Spectrum of Activity

This compound's primary spectrum of activity is focused on Gram-positive bacteria.[4][6] It is highly potent against Staphylococcus aureus, including strains resistant to other antibiotics like methicillin (MRSA), vancomycin, and linezolid.[4][6][14] Its activity also extends to various species of streptococci, such as Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus pneumoniae.[1][15] While its Gram-negative activity is limited, it has shown efficacy against some respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[1][3]

Quantitative Efficacy Data

The potency of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively. The following tables summarize the in vitro activity of this compound against key Gram-positive pathogens from surveillance studies.

Table 1: this compound Activity against Staphylococcus aureus Isolates

| Organism (Phenotype) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|---|

| S. aureus (All) | 2007 | 0.06 | 0.12 - 0.5 | [6][16] |

| S. aureus (MSSA) | 1004 | 0.06 | 0.06 - 0.12 | [6][15][16] |

| S. aureus (MRSA) | 1003 | 0.03 - 0.06 | 0.12 - 0.5 | [6][15][16] |

| MRSA (Linezolid-Nonsusceptible) | 26 | - | ≤ 1.0 | [14] |

| MRSA (Vancomycin-Nonsusceptible) | 28 | - | ≤ 1.0 (for 67%) | [1][14] |

| MRSA (Daptomycin-Nonsusceptible) | 7 | - | ≤ 1.0 (for 71%) |[1][14] |

Table 2: this compound Activity against Streptococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|---|

| S. pneumoniae | 250 | 0.06 | 2.0 | [1][16] |

| S. pyogenes (Group A) | 208 | ≤0.015 - 0.06 | 0.03 - 0.25 | [1][6][15] |

| S. agalactiae (Group B) | 202 | 0.12 - 0.06 | 0.25 - 0.5 | [1][6][15] |

| Beta-hemolytic streptococci | 525 | 0.06 | 0.25 | [16] |

| S. dysgalactiae | 50 | 0.03 | 0.06 |[15] |

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standardized method for determining the MIC of this compound, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][15]

1. Preparation of Materials:

- Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times higher than the highest concentration to be tested.[17]

- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The thymidine content of the medium must be low to avoid bypassing the DHFR inhibition mechanism.[6]

- Bacterial Inoculum: From a pure 18-24 hour culture on a non-selective agar plate, suspend several colonies in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

- Microtiter Plate: Use a sterile 96-well microtiter plate with a flat bottom.[19]

2. Assay Procedure:

- Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate row. Add 100 µL of the this compound working solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the drug.

- Inoculation: Within 15 minutes of standardization, add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the drug and inoculum to their final concentrations.[17] Add 50 µL of sterile broth to well 12.

- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

- Following incubation, inspect the wells for visible bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[17][18] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Protocol: DHFR Enzyme Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of this compound against purified bacterial DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHF-to-THF conversion.[20][21][22]

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer, such as 0.05 M Tris buffer, pH 7.5.[21]

- Enzyme Solution: Dilute purified bacterial DHFR enzyme in assay buffer to a working concentration that yields a linear reaction rate over the measurement period.

- Substrate Solution: Prepare a solution of dihydrofolic acid (DHF) in assay buffer.

- Cofactor Solution: Prepare a solution of NADPH in assay buffer.

- Inhibitor Solution: Prepare a dilution series of this compound in the assay buffer. A known DHFR inhibitor like methotrexate can be used as a positive control.[22][23]

2. Assay Procedure (96-well UV-transparent plate):

- To each well, add the components in the following order:

- Assay Buffer

- Inhibitor solution (this compound dilutions) or buffer for the uninhibited control.

- Enzyme solution.

- Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[23]

- Initiate the reaction by adding the NADPH solution followed immediately by the DHF substrate solution to all wells.[22]

- Immediately place the plate in a microplate reader.

3. Data Acquisition and Analysis:

- Measure the decrease in absorbance at 340 nm every 60 seconds for 20-40 minutes.[20]

- Calculate the initial reaction velocity (rate of absorbance decrease) for each this compound concentration.

- Determine the percent inhibition relative to the uninhibited control.

- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]

Visualization of a Representative Experimental Workflow

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of bacterial dihydrofolate reductase, distinguished by its efficacy against trimethoprim-resistant strains of clinically important Gram-positive pathogens. Its design, informed by structural biology, confers an improved affinity for the bacterial target enzyme, leading to rapid bactericidal activity.[1][5] The comprehensive in vitro data and established methodologies for its evaluation underscore its potential as a valuable therapeutic agent, particularly for treating skin and soft tissue infections caused by multidrug-resistant bacteria like MRSA.[1][3] The targeted mechanism, robust activity profile, and high selectivity make this compound a significant subject of study for antimicrobial research and development professionals.

References

- 1. An Updated Review of this compound: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a differentiated option for the treatment of skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Efficacy and Safety of this compound for the Treatment of Skin Structures and Soft Tissue Infections: A Methodological Framework [frontiersin.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Potency and Bactericidal Activity of this compound against Recent Clinical Gram-Positive Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 9. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folate - Wikipedia [en.wikipedia.org]

- 11. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surveillance of this compound activity: in vitro susceptibility of Gram-positive skin infection pathogens collected from 2015 to 2016 from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. DHFR Enzyme Inhibition assay [bio-protocol.org]

- 21. scispace.com [scispace.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assaygenie.com [assaygenie.com]

Iclaprim: A Technical Deep Dive into its Discovery, Synthesis, and Antibacterial Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iclaprim is a novel diaminopyrimidine antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2][3] Developed to overcome the growing challenge of antibiotic resistance, particularly to trimethoprim, this compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Design

This compound was rationally designed by scientists at Roche as a more potent successor to trimethoprim.[6] The discovery process utilized X-ray crystallography to elucidate the binding interactions within the active site of bacterial DHFR, including from trimethoprim-resistant strains.[1] This structural insight allowed for the optimization of the molecule to form additional hydrophobic contacts within the substrate-binding pocket of the enzyme, thereby enhancing its affinity and overcoming common resistance mechanisms.[1][7] The rights to this compound were later acquired by Arpida and subsequently by Motif BioSciences for further development.[6]

Synthesis of this compound

A novel and practical synthesis of this compound has been developed, starting from the readily available antibiotic trimethoprim (TMP).[8] The key steps of this synthetic route are outlined below.

Key Synthetic Steps

The synthesis involves a multi-step process that includes:

-

Amino-protection and Friedel-Crafts Acetylation: The synthesis commences with the simultaneous amino-protection and Friedel-Crafts acetylation of Trimethoprim (TMP) using acetic anhydride with a tin(IV) chloride catalyst in dichloromethane.[8]

-

Knoevenagel Condensation and Intramolecular Michael Addition: This is a crucial step where the intermediate undergoes a Knoevenagel condensation with cyclopropyl carboxaldehyde, followed by an intramolecular Michael addition. This reaction is typically catalyzed by a buffer system of pyrrolidine and acetic acid and results in the formation of the key chromanone framework.[8]

-

Reduction and Dehydration: The chromanone intermediate is then reduced, for instance with sodium borohydride, and subsequently dehydrated, often using sulfuric acid, to yield the final this compound molecule.[8]

Mechanism of Action

This compound exerts its antibacterial effect by targeting a crucial enzyme in bacterial metabolism: dihydrofolate reductase (DHFR).[1][2]

Inhibition of Dihydrofolate Reductase

DHFR is a key enzyme in the folic acid synthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound effectively halts DNA synthesis and repair, leading to bacterial cell death.[7] this compound's mechanism of action is similar to that of trimethoprim, but it was specifically designed for enhanced potency.[1]

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including strains resistant to other antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values of this compound against key Gram-positive bacteria.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |

| Staphylococcus aureus (MRSA) | 0.06 | 0.12 |

| Streptococcus pneumoniae | 0.06 | 2 |

| Streptococcus pyogenes | ≤0.03 | 0.25 |

| Streptococcus agalactiae | 0.06 | 0.25 |

Data compiled from multiple sources.[1][9][10][11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Human pharmacokinetic studies have shown that this compound has a high volume of distribution, indicating good tissue penetration.[1][11] It is primarily metabolized in the liver by both phase I and phase II enzymes, and its metabolites are excreted in the bile and urine.[1]

Pharmacodynamic Parameters

In preclinical models, the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with the efficacy of this compound is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1][12] The time that the drug concentration remains above the MIC (T>MIC) has also been shown to be an important determinant of efficacy.[1]

Clinical Efficacy and Safety

This compound has undergone several clinical trials to evaluate its efficacy and safety in treating bacterial infections.

REVIVE-1 and REVIVE-2 Clinical Trials

The REVIVE-1 and REVIVE-2 were phase 3, randomized, double-blind, multicenter trials that compared the efficacy and safety of intravenous this compound (80 mg every 12 hours) with vancomycin (15 mg/kg every 12 hours) for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][13][14]

The primary endpoint for both studies was the early clinical response (ECR) at 48 to 72 hours after the start of treatment, defined as a ≥20% reduction in lesion size.[1][13]

| Trial | This compound ECR (%) | Vancomycin ECR (%) | Treatment Difference (95% CI) |

| REVIVE-1 | 80.9 | 81.0 | -0.13% (-6.42% to 6.17%) |

| REVIVE-2 | 78.3 | 76.7 | 1.58% (-5.10% to 8.26%) |

| Pooled | 79.6 | 78.8 | 0.75% (-3.84% to 5.35%) |

Data from the REVIVE-1 and REVIVE-2 clinical trials.[1][13][14]

In both individual and pooled analyses, this compound was found to be non-inferior to vancomycin for the treatment of ABSSSI.[1][13][14]

Safety Profile

In the REVIVE trials, this compound was generally well-tolerated, with a safety profile comparable to that of vancomycin.[1][14] The most common adverse events reported were nausea, diarrhea, and headache.[14] Notably, there was a lower incidence of elevated serum creatinine with this compound compared to vancomycin.[14]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against bacterial DHFR.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Purified bacterial DHFR enzyme

-

This compound (test compound)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHF, and NADPH in a cuvette.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified DHFR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a generalized protocol based on standard enzymatic assays.[15][16][17]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Inoculator

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

-

Inoculate each well containing the this compound dilutions and a growth control well (broth with no antibiotic) with the bacterial suspension.

-

Include a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a murine model of infection.

Principle: Mice are rendered neutropenic to reduce their immune response and then infected in the thigh muscle with a specific bacterial strain. The efficacy of this compound is assessed by measuring the reduction in bacterial load in the thigh tissue after treatment.

Materials:

-

Female ICR (CD-1) mice

-

Cyclophosphamide for inducing neutropenia

-

Bacterial culture for infection (e.g., S. aureus)

-

This compound for treatment

-

Saline or vehicle control

-

Homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

-

On day 0, inject a standardized inoculum of the bacterial strain into the thigh muscle of the mice.

-

At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control via a specified route (e.g., subcutaneous or intravenous).

-

At various time points after treatment (e.g., 24 hours), euthanize the mice.

-

Aseptically remove the thigh tissue, homogenize it in sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

The efficacy of this compound is determined by comparing the bacterial load in the thighs of treated mice to that of the control group.

This is a generalized protocol for the neutropenic murine thigh infection model.[4][7][18]

Conclusion

This compound represents a significant advancement in the development of antibiotics targeting Gram-positive pathogens. Its rational design, based on a deep understanding of the target enzyme, has resulted in a potent molecule with a favorable preclinical and clinical profile. The data presented in this guide underscore the potential of this compound as a valuable therapeutic option for the treatment of serious bacterial infections, particularly in the era of increasing antibiotic resistance. Further research and clinical development will continue to define its role in the infectious disease armamentarium.

References

- 1. Pooled analysis of the phase 3 REVIVE trials: randomised, double-blind studies to evaluate the safety and efficacy of this compound versus vancomycin for treatment of acute bacterial skin and skin-structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetic and Pharmacodynamic Analyses To Determine the Optimal Fixed Dosing Regimen of this compound for Treatment of Patients with Serious Infections Caused by Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noblelifesci.com [noblelifesci.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Pooled Analysis of Patients with Wound Infections in the Phase 3 REVIVE Trials Comparing this compound with Vancomycin [ahdbonline.com]

- 7. criver.com [criver.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. An Updated Review of this compound: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openaccesspub.org [openaccesspub.org]

- 13. A Phase 3, Randomized, Double-Blind, Multicenter Study to Evaluate the Safety and Efficacy of Intravenous this compound Vs Vancomycin for the Treatment of Acute Bacterial Skin and Skin Structure Infections Suspected or Confirmed to be Due to Gram-Positive Pathogens: REVIVE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

The In Vitro Spectrum of Activity of Iclaprim: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iclaprim is a novel diaminopyrimidine antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2] Developed to address the growing challenge of antimicrobial resistance, particularly among Gram-positive pathogens, this compound demonstrates potent in vitro activity against a wide range of clinical isolates, including strains resistant to other antibiotic classes.[3][4] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound, detailing its efficacy against key clinical isolates, the experimental protocols used for its evaluation, and its fundamental mechanism of action.

Mechanism of Action

This compound's antimicrobial effect is derived from its high-affinity binding to bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][5] This pathway is critical for the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[6] By inhibiting DHFR, this compound effectively halts bacterial DNA synthesis and replication, leading to a bactericidal effect.[1][7]

A key advantage of this compound is its enhanced potency and ability to overcome certain trimethoprim resistance mechanisms.[3] It was designed through X-ray crystallography to have additional hydrophobic interactions within the conserved substrate-binding pocket of bacterial DHFR, allowing it to maintain activity against some mutated DHFR enzymes that confer resistance to trimethoprim.[3]

Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been extensively evaluated against a global collection of recent clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited) values.

Table 1: Activity of this compound against Staphylococcus aureus

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| S. aureus (All) | 2,814 | 0.06 | 0.12 | - |

| Methicillin-Susceptible S. aureus (MSSA) | - | 0.06 | 0.12 | - |

| Methicillin-Resistant S. aureus (MRSA) | - | 0.06 | 0.5 | - |

Data sourced from a surveillance study of isolates collected between 2012-2014.[1][8]

Table 2: Activity of this compound against Streptococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | 785 | ≤0.03 | 1 | - |

| S. pneumoniae (TMP-SXT Susceptible) | 670 | - | 0.06 | - |

| S. pneumoniae (TMP-SXT Resistant) | 115 | - | ≥8 | - |

| Beta-hemolytic streptococci (All) | 199 | 0.06 | 0.25 | - |

| Streptococcus pyogenes (Group A) | - | 0.015 | 0.03 | - |

| Streptococcus agalactiae (Group B) | - | 0.12 | 0.25 | - |

Data for S. pneumoniae from a national surveillance program.[9] Data for beta-hemolytic streptococci from a collection of recent clinical isolates.[1][4]

Table 3: Activity of this compound against Enterococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | - | 0.015 | 4 | - |

| Enterococcus faecium | - | 2 | >8 | - |

Data from a study of 5,937 recent Gram-positive clinical isolates.[4]

Table 4: Activity of this compound against Select Gram-Negative Bacteria

| Organism | MIC90 (µg/mL) |

| Haemophilus influenzae | 0.12 |

| Moraxella catarrhalis | 0.12 |

Data from a review of this compound's microbiological profile.[10]

Experimental Protocols

The determination of this compound's in vitro activity predominantly follows standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing

The primary method used in the cited studies for determining the MIC of this compound is broth microdilution .[8][11] This technique involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the test organism.

Key Methodological Parameters:

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and colonies are used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.

-

Test Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for susceptibility testing of most aerobic bacteria.[12] For fastidious organisms like Streptococcus pneumoniae, specific supplemented media such as Haemophilus Test Medium are used.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 16-24 hours in ambient air.[12]

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[13]

Caption: General experimental workflow for antimicrobial susceptibility testing by broth microdilution.

Mechanisms of Resistance

Resistance to DHFR inhibitors like trimethoprim, and potentially this compound, can arise through several mechanisms. Understanding these is crucial for predicting and monitoring the long-term efficacy of this compound.

The primary mechanisms include:

-

Target Modification: Mutations in the chromosomal dfr gene can alter the DHFR enzyme's structure, reducing the binding affinity of the inhibitor.[14][15]

-

Target Replacement: Acquisition of plasmid-encoded dfr genes that code for highly resistant DHFR enzymes is a common and clinically significant mechanism of resistance.[15]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target.[3][16]

-

Enzyme Overproduction: Increased expression of the native DHFR enzyme can overcome the inhibitory effect of the drug.[15]

This compound's design, which confers a higher affinity for the target enzyme, allows it to overcome some of these resistance mechanisms, particularly certain target modifications that affect trimethoprim.[3]

Caption: Key mechanisms of bacterial resistance to dihydrofolate reductase (DHFR) inhibitors.

Conclusion

This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and various Streptococcus species. Its targeted mechanism of action, inhibiting a crucial step in bacterial metabolism, and its ability to overcome some existing resistance mechanisms to older DHFR inhibitors, position it as a valuable agent in the antimicrobial armamentarium. The standardized methodologies for susceptibility testing provide a robust framework for its continued evaluation against evolving clinical isolates. This comprehensive data underscores the potential of this compound in treating infections caused by these challenging pathogens.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]

- 4. Potency and Bactericidal Activity of this compound against Recent Clinical Gram-Positive Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dihydrofolate reductase inhibitor | PDF [slideshare.net]

- 8. Surveillance of this compound activity: In vitro susceptibility of gram-positive pathogens collected from 2012 to 2014 from the United States, Asia Pacific, Latin American and Europe - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. In Vitro Activity of this compound against Respiratory and Bacteremic Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Updated Review of this compound: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 15. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to Iclaprim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iclaprim is a diaminopyrimidine antibiotic that exhibits potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a selective inhibitor of bacterial dihydrofolate reductase (DHFR), this compound presents a targeted mechanism of action distinct from many current anti-MRSA agents. This technical guide provides a comprehensive overview of the in vitro susceptibility of MRSA to this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and potential resistance pathways. The data presented underscore this compound's potential as a valuable agent in the treatment of challenging MRSA infections.

Quantitative Susceptibility Data

The in vitro potency of this compound against MRSA has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various MRSA populations, including strains with resistance to other antibiotics.

Table 1: this compound MIC Distribution for MRSA Isolates

| MRSA Population | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| All MRSA | 3,003 | 0.06 | 0.12 | Not Reported | [1] |

| General MRSA | Not Specified | 0.25 | Not Reported | Not Reported | [2][3] |

| MRSA | 41 | Not Reported | Not Reported | ≤0.03 - 0.25 | [1] |

Table 2: this compound MICs for MRSA with Non-Susceptibility to Other Antibiotics

| MRSA Phenotype | No. of Isolates | % Susceptible to this compound (MIC ≤1 µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Daptomycin-Nonsusceptible | 7 | 71.4% | Not Reported | [2] |

| Linezolid-Nonsusceptible | 26 | 100% | Not Reported | [2] |

| Vancomycin-Nonsusceptible | 28 | 66.7% | Not Reported | [2] |

| Trimethoprim-Resistant | 224 | 11% (Non-susceptible breakpoint ≥2 mg/L) | Not Reported | [4] |

Table 3: Bactericidal Activity of this compound against MRSA

| Assay | MRSA Strain(s) | Key Findings | Reference(s) |

| Time-Kill Assay | Daptomycin, Linezolid, or Vancomycin-Nonsusceptible | ≥3 log₁₀ reduction in CFU/mL at 4–8 hours | [2] |

| MBC Determination | MRSA | MBCs ≤0.25 µg/mL for all tested MRSA | [1] |

| MBC/MIC Ratio | MRSA | MBC/MIC ratios ≤4 for all tested MRSA strains | [1] |

Mechanism of Action

This compound functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[4][5] This pathway is essential for the production of tetrahydrofolate, a precursor required for the synthesis of DNA, RNA, and certain amino acids.[2] By blocking DHFR, this compound disrupts these vital cellular processes, leading to bacterial growth inhibition and cell death. This compound has demonstrated a higher affinity for bacterial DHFR compared to its human counterpart, which accounts for its selective toxicity.[6]

Experimental Protocols

The in vitro susceptibility testing of this compound against MRSA is predominantly performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method as described in CLSI document M07-A10.

Protocol Outline:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration.

-

Serial Dilutions: Two-fold serial dilutions of this compound are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: MRSA isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

Protocol Outline:

-

Bacterial Culture Preparation: An overnight culture of MRSA is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Addition of this compound: this compound is added at various multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control with no antibiotic is included.

-

Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Counting: The aliquots are serially diluted and plated on an appropriate agar medium to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound and compared to the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.

Mechanisms of Resistance

Resistance to this compound in MRSA, although not widespread, is an important consideration. The primary mechanisms of resistance involve alterations in the drug's target, DHFR.

-

Target Site Modification: The most common mechanism is the acquisition of genes encoding for drug-insensitive DHFR variants.[4] These genes, such as dfrA, dfrG, and dfrK, are often located on mobile genetic elements like plasmids and transposons, facilitating their spread.[5][6]

-

Mutations in the Chromosomal DHFR Gene (dfrB): Point mutations in the native dfrB gene can also lead to reduced susceptibility to this compound, although this is less common than the acquisition of resistant DHFR genes.[4]

-

Efflux Pumps: While not a primary mechanism of resistance specifically to this compound, multidrug efflux pumps such as NorA can contribute to reduced susceptibility to various antimicrobial agents in S. aureus by actively transporting them out of the bacterial cell.

Conclusion

This compound demonstrates potent and rapid bactericidal activity against MRSA in vitro, including strains resistant to other clinically important antibiotics such as daptomycin, linezolid, and vancomycin. Its distinct mechanism of action, targeting dihydrofolate reductase, provides a valuable alternative to existing therapies. While resistance can emerge through target site modifications, current surveillance data indicate a low prevalence. The standardized methodologies for susceptibility testing outlined in this guide are crucial for the continued evaluation of this compound's efficacy and for guiding its potential clinical application in the management of serious MRSA infections. Further research and ongoing surveillance are essential to monitor susceptibility patterns and to fully understand the clinical utility of this compound.

References

- 1. Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Iclaprim's Attenuation of Bacterial Toxin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iclaprim, a diaminopyrimidine antibiotic and a potent inhibitor of bacterial dihydrofolate reductase (DHFR), has demonstrated significant activity against a spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Beyond its primary bactericidal effects, emerging evidence highlights this compound's capacity to modulate the production of key bacterial toxins at sub-inhibitory concentrations. This technical guide provides an in-depth analysis of this compound's effects on the synthesis of critical staphylococcal exotoxins, such as alpha-hemolysin (AH), Panton-Valentine leukocidin (PVL), and Toxic Shock Syndrome Toxin-1 (TSST-1). We present collated quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

The pathogenesis of severe Staphylococcus aureus infections is frequently mediated by the secretion of a diverse array of protein exotoxins.[1][2] These toxins contribute to tissue damage, immune evasion, and the overall severity of diseases ranging from skin and soft tissue infections to life-threatening conditions like toxic shock syndrome and necrotizing pneumonia. Key among these are alpha-hemolysin (Hla), a pore-forming cytotoxin, Panton-Valentine leukocidin (PVL), associated with severe necrotic infections, and TSST-1, a superantigen responsible for toxic shock syndrome.[1][2]

Antibiotics that not only inhibit bacterial growth but also suppress toxin production offer a significant therapeutic advantage. This compound, a second-generation DHFR inhibitor, has shown promise in this regard.[3][4] By interfering with folic acid synthesis, this compound depletes the intracellular pool of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and amino acids.[3] This mechanism, even at concentrations below the minimum inhibitory concentration (MIC), appears to have a downstream effect on the expression and production of virulence factors.[1][3] This guide delves into the technical details of these effects.

Mechanism of Action: DHFR Inhibition

This compound's primary mode of action is the selective inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme is pivotal in the folic acid metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential carrier of one-carbon units required for the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, this compound effectively halts DNA synthesis and bacterial replication.[3] this compound exhibits a significantly stronger affinity for microbial DHFR compared to its predecessor, trimethoprim.[3]

Below is a diagram illustrating the logical relationship between this compound and its impact on bacterial toxin production.

Quantitative Effects on Toxin Production

Studies have demonstrated that sub-inhibitory concentrations of this compound can significantly alter the production of key staphylococcal toxins. The effects are toxin- and strain-dependent.

Alpha-Hemolysin (AH)

This compound has been shown to suppress the production of alpha-hemolysin in MRSA strains.[1][3] At sub-MIC levels, this compound delays the transcription of the hla gene, which encodes for alpha-hemolysin, leading to a marked reduction in the toxin's hemolytic activity.[3][5]

| MRSA Strain | This compound Concentration | Control AH Production (HU/ml) | This compound-Treated AH Production (HU/ml) | Reference |

| 1560 (USA400) | 0.1 x MIC | 63.5 ± 11.4 | 35.4 ± 3.2 | [5] |

Table 1: Effect of Sub-inhibitory this compound on Alpha-Hemolysin Production in MRSA Strain 1560.

Panton-Valentine Leukocidin (PVL) and Toxic Shock Syndrome Toxin-1 (TSST-1)

The impact of this compound on PVL and TSST-1 production is more nuanced. While this compound delays the onset of mRNA synthesis for the genes encoding these toxins (lukF-PV for PVL and tst for TSST-1), it does not necessarily reduce the maximum toxin levels achieved.[1][3] Notably, this is in contrast to trimethoprim, which has been observed to increase the production of PVL.[1][3]

| Toxin | Effect of Sub-inhibitory this compound | Reference |

| Panton-Valentine Leukocidin (PVL) | Delayed onset of lukF-PV mRNA synthesis. Does not significantly increase maximal PVL production, unlike trimethoprim. | [1][3] |

| Toxic Shock Syndrome Toxin-1 (TSST-1) | Delayed onset of tst mRNA synthesis and delayed maximal toxin production, but does not reduce the peak level. | [1][3] |

Table 2: Summary of this compound's Effects on PVL and TSST-1 Production.

Impact on the agr Quorum Sensing System

The expression of many staphylococcal virulence factors, including toxins, is regulated by the accessory gene regulator (agr) quorum-sensing system.[4][6] This system allows bacteria to coordinate gene expression in response to cell population density. The current literature suggests that this compound's effect on toxin production is linked to its interference with the normal dynamics of toxin gene transcription, which are often under the control of the agr system.[3][5]

The agr system operates through a two-component signaling pathway:

-

AgrD is processed by AgrB into an autoinducing peptide (AIP).

-

Extracellular AIP binds to and activates the histidine kinase AgrC .

-

Activated AgrC phosphorylates the response regulator AgrA .

-

Phosphorylated AgrA activates the transcription of the RNAIII effector molecule.

-

RNAIII, in turn, upregulates the expression of various toxin genes, including hla.

The diagram below illustrates the S. aureus agr quorum-sensing pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to quantify the effects of this compound on bacterial toxin production.

Minimum Inhibitory Concentration (MIC) Determination

Standard microbroth dilution methods are employed to determine the MIC of this compound against the bacterial strains of interest.[1] This establishes the baseline concentration for subsequent sub-inhibitory experiments.

Gene Expression Analysis (Northern Blotting and qRT-PCR)

To assess the transcriptional effects of this compound on toxin genes, Northern blotting or quantitative real-time PCR (qRT-PCR) is performed.[1][3] Bacterial cultures are grown with and without sub-inhibitory concentrations of this compound, and RNA is extracted at various time points. Gene-specific probes or primers for hla, lukF-PV, and tst are used to quantify mRNA levels.

The general workflow for qRT-PCR analysis is depicted below.

Toxin Quantification

The biological activity of alpha-hemolysin is quantified using a rabbit erythrocyte lysis assay.[1]

-

Preparation of Rabbit Erythrocytes: Whole rabbit blood is washed multiple times in phosphate-buffered saline (PBS) via centrifugation to isolate the red blood cells. A standardized suspension (e.g., 2% v/v) is then prepared.

-

Assay: Serial dilutions of bacterial culture supernatants (from both control and this compound-treated cultures) are incubated with the rabbit erythrocyte suspension at 37°C for a defined period (e.g., 30 minutes).

-